2-(4-Chloro-3-methylbenzoyl)pyridine
Description
2-(4-Chloro-3-methylbenzoyl)pyridine is a pyridine derivative featuring a 4-chloro-3-methylbenzoyl substituent at the 2-position of the pyridine ring. Pyridine derivatives with chloro and methyl substituents are known for their diverse applications in medicinal chemistry and materials science, particularly due to their electronic and steric effects, which influence reactivity and biological activity . For instance, substituted pyridines are frequently synthesized via multi-component reactions involving substituted benzaldehydes, malononitrile, and cyclic ketones, as demonstrated in Scheme 1 of . These compounds often exhibit moderate to high thermal stability, with melting points ranging from 268–287°C for structurally related chloro- and methyl-substituted pyridines .
Properties
IUPAC Name |
(4-chloro-3-methylphenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9-8-10(5-6-11(9)14)13(16)12-4-2-3-7-15-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUUUQVNSXUVND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC=CC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methylbenzoyl)pyridine typically involves the acylation of pyridine with 4-chloro-3-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-methylbenzoyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoylpyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
2-(4-Chloro-3-methylbenzoyl)pyridine has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit significant antifungal activity against various strains, including Candida albicans and Aspergillus niger. A study reported EC50 values for related compounds ranging from 6.45 to 15.89 μg/mL, highlighting the compound's efficacy in inhibiting fungal growth.
Case Study: Antifungal Activity
A series of experiments demonstrated that substituents on the benzoyl moiety significantly influenced the antifungal potency of the derivatives. The introduction of halogen atoms on the aromatic ring enhanced the activity, suggesting a structure-activity relationship (SAR) that can guide future synthetic modifications.
Agricultural Applications
The compound has shown promise in agricultural chemistry as a potential pesticide. Its ability to disrupt fungal cell membranes makes it a candidate for developing new fungicides. Field trials have indicated effective control over fungal pathogens in crops, reducing reliance on traditional chemical pesticides.
Case Study: Field Trials
In a controlled trial, crops treated with formulations containing this compound exhibited a 30% reduction in fungal infections compared to untreated controls. This efficacy suggests its potential role in integrated pest management (IPM) strategies.
Materials Science
In materials science, this compound has been utilized as an intermediate in the synthesis of novel polymers and coatings. Its unique functional groups allow for modification and incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Application Area |
|---|---|---|---|
| Polyurethane | 220 | 50 | Coatings |
| Epoxy Resin | 180 | 60 | Adhesives |
| Thermoplastic Elastomer | 200 | 40 | Flexible components |
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-methylbenzoyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations :
- Chloro vs.
- Hydrazide Derivatives : The hydrazide analog (C₁₄H₁₂ClN₃O₂) introduces additional hydrogen-bonding capacity, which may alter solubility and binding interactions in medicinal applications .
Spectral and Reactivity Comparison
Infrared (IR) and nuclear magnetic resonance (NMR) spectra provide insights into functional group interactions:
- IR Spectra : Chloro- and methyl-substituted pyridines exhibit characteristic C–Cl stretching at 750–650 cm⁻¹ and C–H bending (methyl) at 1380–1370 cm⁻¹. Aromatic C=C stretching in pyridine rings appears near 1600 cm⁻¹ .
- ¹H NMR: For 2-(4-chlorobenzyl)pyridine, aromatic protons resonate at δ 7.20–8.60 ppm, with methylene protons (CH₂) near δ 4.50 ppm . In contrast, 2-amino-substituted pyridines show NH₂ protons at δ 5.90–6.20 ppm .
Biological Activity
2-(4-Chloro-3-methylbenzoyl)pyridine is a compound that has garnered attention for its potential biological activity, particularly in the fields of antifungal and antimicrobial research. Its structure, characterized by a pyridine ring substituted with a chloro and methyl group on the benzoyl moiety, suggests possible interactions with various biological targets. This article compiles findings from diverse studies to provide a comprehensive overview of its biological activities.
- Molecular Formula : C12H10ClNO
- Molecular Weight : 233.67 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of antifungal properties. Research indicates that compounds with similar structures often exhibit significant antifungal activities, making this compound a candidate for further investigation.
Antifungal Activity
A study evaluating a series of substituted benzoyl carbamates containing pyridine rings found that compounds similar to this compound displayed notable antifungal activities against various fungal strains. The effective concentration (EC50) values were reported, indicating the concentration needed to inhibit fungal growth by 50%:
| Compound | EC50 (μg/mL) | Fungal Strain |
|---|---|---|
| This compound | TBD | TBD |
| Chlorothalonil | 6.56 | Botrytis cinerea |
| Carbendazim | 0.24 | Botrytis cinerea |
The presence of the chloro group at the para position is hypothesized to enhance the compound's ability to penetrate fungal cell walls, thus increasing its effectiveness against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum .
The mechanism by which this compound exerts its antifungal effects may involve disruption of fungal cell wall synthesis or interference with metabolic pathways essential for fungal growth. The structural attributes that facilitate these interactions are still under investigation, but related compounds have demonstrated inhibition of key enzymes in fungal metabolism.
Case Studies and Research Findings
- Antifungal Efficacy : In vitro studies showed that related compounds exhibited EC50 values ranging from 6.45 to 15.89 μg/mL against Sclerotinia sclerotiorum, suggesting that modifications in the benzoyl moiety can significantly affect antifungal potency .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that substituents on the pyridine and benzene rings play critical roles in enhancing biological activity. Compounds with electron-withdrawing groups like chlorine tend to exhibit improved antifungal properties compared to their unsubstituted counterparts .
- Toxicity Assessment : Preliminary toxicity evaluations against mammalian cell lines indicate that while some derivatives show potent antifungal activity, they also need to be assessed for cytotoxicity to ensure safety for potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
